molecular formula C15H15N5O3 B5228578 N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B5228578
M. Wt: 313.31 g/mol
InChI Key: GOMRSILKVDSXIG-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with a cyanophenyl group, a nitro-substituted pyrazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Coupling with Cyanophenyl Group: The cyanophenyl group can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone, which can be achieved through amide bond formation reactions using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the cyanophenyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(4-cyanophenyl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro and cyanophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(4-cyanophenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-11-9-14(20(22)23)18-19(11)8-2-3-15(21)17-13-6-4-12(10-16)5-7-13/h4-7,9H,2-3,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRSILKVDSXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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